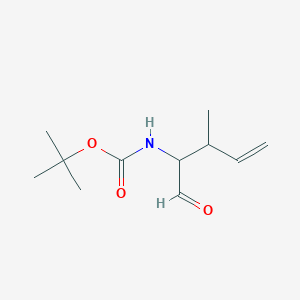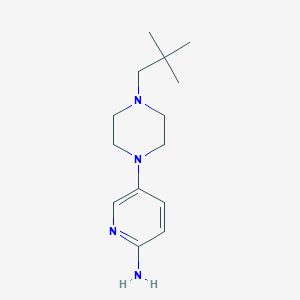
N-Phenethylthietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenethylthietan-3-amine is an organic compound belonging to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups . This compound is characterized by the presence of a phenethyl group attached to a thietan-3-amine structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenethylthietan-3-amine can be achieved through various methods. One common approach involves the nucleophilic substitution of haloalkanes with amines . For instance, the reaction of phenethyl bromide with thietan-3-amine under basic conditions can yield this compound. Another method involves the reductive amination of phenethyl ketone with thietan-3-amine using a reducing agent such as sodium borohydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-Phenethylthietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce various substituted amines .
Scientific Research Applications
N-Phenethylthietan-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: This compound is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-Phenethylthietan-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a central nervous system stimulant by modulating monoamine neurotransmission. It binds to trace amine-associated receptor 1 (TAAR1) and inhibits vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . This modulation affects the release and reuptake of neurotransmitters, leading to its stimulant effects.
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A natural monoamine alkaloid with similar stimulant properties.
Amphetamine: A synthetic compound with potent central nervous system stimulant effects.
Methamphetamine: A derivative of amphetamine with enhanced stimulant properties.
Uniqueness
N-Phenethylthietan-3-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its thietan-3-amine moiety differentiates it from other phenethylamine derivatives, potentially leading to unique interactions and applications .
Properties
Molecular Formula |
C11H15NS |
|---|---|
Molecular Weight |
193.31 g/mol |
IUPAC Name |
N-(2-phenylethyl)thietan-3-amine |
InChI |
InChI=1S/C11H15NS/c1-2-4-10(5-3-1)6-7-12-11-8-13-9-11/h1-5,11-12H,6-9H2 |
InChI Key |
MFUCLMNAVSRDNC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidin-3-yl)acetonitrile](/img/structure/B13331285.png)



![[3-(Cycloheptylamino)propyl]dimethylamine](/img/structure/B13331315.png)



![6-ethyl-2-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13331350.png)


![3-Methyl-3,4-dihydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B13331380.png)

